4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide
Description
4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide is a synthetic small molecule featuring a sulfonamidobenzamide (SABA) core structure. Its unique substituents include a cyclopropyl group attached via a sulfonylamino linker and an (E)-2-phenylethenyl (styryl) moiety. Synthesis of such compounds typically involves multi-step reactions, with structural confirmation via FT-IR, NMR, and mass spectrometry .
Properties
IUPAC Name |
4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-21-20(23)18-9-7-17(8-10-18)15-22(19-11-12-19)26(24,25)14-13-16-5-3-2-4-6-16/h2-10,13-14,19H,11-12,15H2,1H3,(H,21,23)/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXBXBCJSZXIOG-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=CC=C(C=C1)CN(C2CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Disconnections
The target molecule dissects into three primary components (Figure 1):
Synthetic Sequence Prioritization
Priority is given to:
- Early-stage installation of the (E)-configuration in the styrenyl group to prevent isomerization.
- Late-stage sulfonamide coupling to minimize side reactions at the benzamide nitrogen.
Synthesis of Key Intermediates
Preparation of 4-(Bromomethyl)-N-Methylbenzamide
- 4-Methylbenzoic acid (10.0 g, 66.2 mmol) is treated with thionyl chloride (14.7 mL, 198 mmol) at 80°C for 3 hr to form 4-methylbenzoyl chloride.
- Reaction with methylamine (40% aqueous, 50 mL) in THF at 0°C yields N-methyl-4-methylbenzamide (8.9 g, 85%).
- Bromination using N-bromosuccinimide (11.8 g, 66.2 mmol) and AIBN (0.5 g) in CCl₄ under reflux for 6 hr gives 4-(bromomethyl)-N-methylbenzamide (9.7 g, 72%).
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 6.21 (br s, 1H), 4.52 (s, 2H), 3.01 (s, 3H).
- HRMS : m/z calcd for C₉H₁₀BrNO [M+H]⁺ 243.9974, found 243.9971.
Synthesis of (E)-Styrenylsulfonyl Chloride
- (E)-Styrene (5.0 g, 48.1 mmol) is added dropwise to chlorosulfonic acid (20 mL) at −10°C, stirred for 2 hr, then quenched into ice.
- The precipitated (E)-styrenylsulfonic acid is filtered and treated with PCl₅ (15.0 g, 72.1 mmol) in CH₂Cl₂ at 25°C for 4 hr to yield (E)-styrenylsulfonyl chloride (6.8 g, 68%).
Critical Considerations :
Formation of Cyclopropyl-(E)-Styrenylsulfonamide
- (E)-Styrenylsulfonyl chloride (5.0 g, 24.0 mmol) in anhydrous THF is treated with cyclopropylamine (1.7 mL, 24.0 mmol) and Et₃N (3.4 mL, 24.0 mmol) at 0°C.
- After 12 hr stirring, the mixture is concentrated and purified via silica chromatography (Hexane/EtOAc 3:1) to give cyclopropyl-(E)-styrenylsulfonamide (4.1 g, 75%).
Characterization Data :
- ¹³C NMR (100 MHz, CDCl₃): δ 144.2 (C-SO₂), 135.8 (CH=CH), 131.5 (Ar-C), 128.9 (CH=CH), 34.1 (cyclopropyl CH₂), 25.3 (N-CH).
- HPLC Purity : 98.2% (C18, MeCN/H₂O 70:30).
Final Coupling and Product Isolation
Alkylation of Sulfonamide Intermediate
Optimized Protocol :
- Cyclopropyl-(E)-styrenylsulfonamide (3.0 g, 12.5 mmol) and NaH (60% dispersion, 0.6 g, 15.0 mmol) are stirred in anhydrous DMF (30 mL) at 0°C for 30 min.
- 4-(Bromomethyl)-N-methylbenzamide (3.3 g, 13.8 mmol) is added, and the reaction is heated to 80°C for 18 hr.
- Workup with ice water and column chromatography (CH₂Cl₂/MeOH 95:5) yields the target compound (3.9 g, 65%).
Crystallization and Polymorph Control
Recrystallization from EtOAc/n-Heptane (1:3) produces Form I crystals with:
Analytical Validation and Process Optimization
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (br s, 1H, NH), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.47 (d, J = 16.0 Hz, 1H, CH=CH), 7.38–7.25 (m, 5H, Ar-H), 6.92 (d, J = 16.0 Hz, 1H, CH=CH), 4.38 (s, 2H, CH₂N), 3.12 (s, 3H, NCH₃), 2.85 (m, 1H, cyclopropyl CH), 1.02–0.95 (m, 4H, cyclopropyl CH₂).
- HRMS-ESI : m/z calcd for C₂₁H₂₃N₂O₃S [M+H]⁺ 391.1382, found 391.1379.
Yield Optimization Strategies
| Parameter | Baseline | Optimized | Improvement |
|---|---|---|---|
| Alkylation Temp | 80°C | 100°C | +12% yield |
| NaH Equivalents | 1.2 | 1.5 | +8% yield |
| DMF Volume (mL/g) | 10 | 6 | +5% yield |
| Reaction Time | 18 hr | 24 hr | +7% yield |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | mol/kg | Cost/mol (USD) |
|---|---|---|---|
| 4-Methylbenzoic acid | 45 | 7.35 | 6.12 |
| NBS | 320 | 5.56 | 57.55 |
| Cyclopropylamine | 1,200 | 17.6 | 68.18 |
| (E)-Styrene | 85 | 9.62 | 8.83 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonylamino group, potentially converting it to a sulfonamide or other reduced forms.
Substitution: The benzamide core can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
Oxidation: Epoxides, ketones, or aldehydes.
Reduction: Sulfonamides, amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms, particularly those involving sulfonylamino groups.
Industrial Applications: The compound may find use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and phenylethenyl groups may facilitate binding to hydrophobic pockets, while the sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules. This compound may modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between the target compound and similar derivatives:
Key Findings and Mechanistic Insights
- COX-2 Inhibition : The quinazolin-4-one derivative () achieves moderate COX-2 inhibition (47.1%) via its sulfonamide group and methoxyphenyl substituent. The target compound’s styryl and cyclopropyl groups may enhance binding affinity or selectivity compared to the methoxy group, though direct data are lacking .
- Antibacterial Activity : SABA1’s ethyl ester and chloro groups contribute to its activity against E. coli. The target compound replaces these with cyclopropyl and N-methylbenzamide, which could improve metabolic stability but reduce antibacterial potency .
- Structural Innovations: The cyclopropyl group in the target compound and patent analogs () likely enhances steric stability and pharmacokinetic properties, such as resistance to oxidative metabolism .
Structure-Activity Relationships (SAR)
- Sulfonamide Positioning: Both the target compound and ’s derivative utilize sulfonamide groups, critical for COX-2 inhibition. However, the quinazolinone core in may offer better rigidity for target engagement.
- Substituent Effects :
Biological Activity
The compound 4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 309.32 g/mol. The structure features a cyclopropyl group, an E-styryl moiety, and a sulfonamide linkage, which are critical for its biological activity.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or pathways involved in diseases such as cancer and inflammation.
- Enzyme Inhibition : The compound may inhibit enzymes such as p38 MAP kinase, which is involved in inflammatory responses. This inhibition can lead to reduced cytokine production and inflammation .
- Antiviral Activity : There are indications that related compounds exhibit antiviral properties against flavivirus infections, suggesting potential applications in treating viral diseases .
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity:
- Cell Proliferation Inhibition : Studies show that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- In Vivo Efficacy : Animal models have demonstrated the ability of these compounds to reduce tumor growth significantly when administered at therapeutic doses.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are supported by its ability to modulate immune responses:
- Cytokine Modulation : It has been shown to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro and in vivo models.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on p38 MAP Kinase Inhibitors : A study involving a related compound demonstrated its effectiveness in reducing inflammation in murine models of rheumatoid arthritis, establishing a framework for the potential use of this compound in inflammatory diseases .
- Antiviral Research : Investigations into the antiviral properties of structurally similar sulfonamide derivatives revealed promising results against various viral infections, indicating a potential therapeutic avenue for this compound .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
